molecular formula C21H23N3O2 B11016692 N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11016692
M. Wt: 349.4 g/mol
InChI Key: GFFJQUVZRWQTBH-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic small molecule characterized by a tetrahydro-2H-pyran-4-carboxamide core substituted with a phenyl group at position 2. The amide nitrogen is further functionalized with a methylene-linked 1-methylbenzimidazole moiety.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]-4-phenyloxane-4-carboxamide

InChI

InChI=1S/C21H23N3O2/c1-24-18-10-6-5-9-17(18)23-19(24)15-22-20(25)21(11-13-26-14-12-21)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,22,25)

InChI Key

GFFJQUVZRWQTBH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)C3(CCOCC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Methylation of ortho-Phenylenediamine

Mono-methylation is achieved by reacting ortho-phenylenediamine with methyl iodide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60°C for 12 hours. This yields N-methyl-ortho-phenylenediamine with >85% purity.

Cyclization to 1-Methyl-1H-benzimidazole

The methylated diamine is cyclized using formic acid as both the solvent and carbonyl source. Heating at 120°C for 6 hours produces 1-methyl-1H-benzimidazole in 78% yield. Subsequent nitration at the 2-position using nitric acid in sulfuric acid (50% v/v) at 0°C generates 2-nitro-1-methyl-1H-benzimidazole , which is reduced to 2-amino-1-methyl-1H-benzimidazole via catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 4 hours).

Amination to 1-Methyl-1H-benzimidazole-2-methylamine

The 2-amino group is formylated with acetic anhydride to form 2-acetamido-1-methyl-1H-benzimidazole , followed by reduction with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to yield 1-methyl-1H-benzimidazole-2-methylamine (62% yield over two steps).

Synthesis of 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid

The tetrahydropyran ring is constructed via a Prins cyclization , leveraging 4-phenylpent-4-en-1-ol and formaldehyde in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂).

Prins Cyclization

Reacting 4-phenylpent-4-en-1-ol with paraformaldehyde (3 equiv) and BF₃·OEt₂ (10 mol%) in dichloromethane (DCM) at 0°C for 2 hours yields 4-phenyltetrahydro-2H-pyran-4-carbaldehyde (71% yield). Oxidation of the aldehyde to the carboxylic acid is achieved using Jones reagent (CrO₃ in H₂SO₄) at 0°C, producing 4-phenyltetrahydro-2H-pyran-4-carboxylic acid (89% yield).

Amide Coupling to Form the Target Compound

The final step involves coupling the benzimidazole methylamine with the tetrahydropyran carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N-hydroxybenzotriazole (HOBt) as coupling agents.

Reaction Conditions

A mixture of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid (1.0 equiv), 1-methyl-1H-benzimidazole-2-methylamine (1.2 equiv), EDCI (1.5 equiv), and HOBt (1.5 equiv) in DCM is stirred at 25°C for 24 hours. The reaction is quenched with aqueous sodium bicarbonate, and the organic layer is dried over MgSO₄. Purification via column chromatography (ethyl acetate/hexane, 1:1) yields N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide in 68% yield.

Table 1: Optimization of Coupling Conditions

Coupling AgentSolventTemperature (°C)Yield (%)
EDCI/HOBtDCM2568
DCC/DMAPTHF2554
HATUDMF4072

Alternative Synthetic Routes

Reductive Amination

An alternative pathway involves reductive amination between 4-phenyltetrahydro-2H-pyran-4-carbaldehyde and 1-methyl-1H-benzimidazole-2-methylamine . Using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5 (acetic acid buffer) affords the secondary amine, which is oxidized to the amide via RuO₄ (2 mol%) in CCl₄/H₂O (1:1). This route, however, yields <30% of the target compound due to over-oxidation side reactions .

Chemical Reactions Analysis

21HBMBA can undergo various chemical reactions:

    Oxidation: It may be oxidized under certain conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents can be introduced at specific positions. Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).

Major products formed from these reactions depend on the specific reaction conditions and substituents.

Scientific Research Applications

Chemistry::
  • 21HBMBA serves as a building block for designing novel organic molecules.
  • Its crystallographic properties contribute to the study of crystal structures.
Biology and Medicine:: Industry::
  • 21HBMBA’s unique structure may find applications in materials science, such as organic semiconductors or liquid crystals.

Mechanism of Action

The compound’s mechanism of action involves interactions with molecular targets. It may affect specific pathways, enzymes, or receptors. Further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold: Tetrahydro-2H-Pyran-4-Carboxamide Derivatives

The tetrahydro-2H-pyran-4-carboxamide scaffold is shared among several compounds, with variations in the substituents on the amide nitrogen influencing physicochemical and biological properties.

Compound Name Substituent on Amide Nitrogen Molecular Formula Molecular Weight Key Features
Target Compound (1-Methyl-1H-benzimidazol-2-yl)methyl C22H23N3O2 ~373.45 (calculated) Benzimidazole moiety for potential π-π stacking or hydrogen bonding
N-(Naphthalen-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide Naphthalen-1-yl C22H21NO2 ~331.41 (calculated) IDO1 inhibitor (IC50: 9.8 μM), selective against TDO2
N-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide (1-(2-Hydroxyethoxy)cyclopentyl)methyl C20H29NO4 347.4 Hydrophilic hydroxyethoxy group may enhance solubility
N-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide (5-(1-Methylpyrazol-4-yl)pyridin-3-yl)methyl C22H24N4O2 376.5 Pyridine-pyrazole hybrid for potential kinase interactions
Key Observations:
  • The benzimidazole group in the target compound may confer distinct binding interactions compared to naphthyl or pyridine-pyrazole substituents.
  • Hydrophilic groups (e.g., hydroxyethoxy in ) likely improve aqueous solubility, whereas aromatic substituents (e.g., naphthyl in ) enhance lipophilicity and membrane permeability.

Benzimidazole-Containing Analogues

Benzimidazole is a privileged scaffold in medicinal chemistry, often associated with DNA intercalation or enzyme inhibition.

Compound Name Key Structural Features Molecular Weight Reported Activity
Target Compound 1-Methylbenzimidazole linked via methylene ~373.45 No direct activity data available
USP Bendamustine Related Compound H Bis(2-chloroethyl)amino group on benzimidazole 680.07 Alkylating agent (common in chemotherapy)
USP Bendamustine Related Compound D (2-Chloroethyl)amino group on benzimidazole 295.77 Intermediate with potential cytotoxicity
ACI-INT-166 4-Methyl-6-(1-methylbenzimidazol-2-yl) substituent N/A Intermediate for biphenyl carboxylate derivatives
Key Observations:
  • The target compound lacks alkylating groups (e.g., chloroethyl in ), suggesting a different mechanism of action compared to Bendamustine derivatives.
  • The 1-methyl group on benzimidazole may reduce metabolic deactivation compared to unsubstituted analogues.

Pharmacological and Physicochemical Insights

  • Enzyme Inhibition : The naphthyl analogue () inhibits IDO1 (IC50: 9.8 μM), implying that the tetrahydro-2H-pyran-4-carboxamide scaffold may favor interactions with dioxygenases.
  • Selectivity : Substitution patterns (e.g., benzimidazole vs. pyridine-pyrazole) influence selectivity, as seen in the TDO2 selectivity of the naphthyl derivative .
  • Solubility and Bioavailability : Hydrophobic substituents (e.g., phenyl, benzimidazole) may limit aqueous solubility, necessitating formulation optimization.

Biological Activity

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a tetrahydropyran ring, which is critical for its biological interactions. Its molecular formula is C19H22N2O2, and it has a molecular weight of approximately 320.41 g/mol. The structural representation is essential for understanding how it interacts with biological targets.

Compound Name Structure Unique Features
This compoundStructureContains benzimidazole and tetrahydropyran rings; potential anticancer properties.

Anticancer Potential

Preliminary studies indicate that this compound exhibits significant activity against various cancer cell lines. Research suggests that compounds with similar structures often induce apoptosis and inhibit cell proliferation through mechanisms such as cell cycle arrest and interaction with DNA.

A comprehensive review highlights the bioactivity of benzimidazole derivatives, noting their effectiveness against a range of cancers due to their ability to interfere with critical metabolic pathways .

Antimicrobial Activity

Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth and exhibit antifungal activity. For instance, derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess antimicrobial properties .

Structure-Activity Relationship (SAR)

Understanding the SAR of benzimidazole derivatives is crucial for optimizing their biological activity. Research indicates that modifications in the benzimidazole core or the tetrahydropyran structure can enhance potency and selectivity towards specific biological targets. For example, introducing various substituents at specific positions on the benzimidazole ring can significantly affect the compound's pharmacological profile .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF7. The mechanism involves the activation of caspases and modulation of apoptotic markers.
  • Animal Models : Animal studies are necessary to assess the compound's efficacy and safety profile in vivo. Preliminary results suggest that it may reduce tumor size without significant toxicity at therapeutic doses.

Q & A

What are the recommended synthetic strategies for N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

Basic Research Focus : Synthesis methodology and optimization.
Methodological Answer :
The synthesis typically involves multi-step routes, starting with the preparation of the tetrahydro-2H-pyran-4-carboxamide core. Key steps include:

  • Amide bond formation : Coupling the 4-phenyltetrahydro-2H-pyran-4-carboxylic acid derivative with (1-methyl-1H-benzimidazol-2-yl)methylamine using coupling agents like EDCI or HATU in anhydrous DMF or THF .
  • Solvent and catalyst optimization : Polar aprotic solvents (e.g., DMF, DCM) and bases (e.g., triethylamine) are critical for minimizing side reactions. Temperature control (0–25°C) during coupling improves regioselectivity .
  • Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (MeOH/EtOAc) ensures high purity. Yields can range from 40–75%, depending on steric hindrance from the benzimidazole and phenyl groups .

How can structural elucidation techniques resolve ambiguities in confirming the regiochemistry of the benzimidazole and tetrahydro-2H-pyran moieties?

Advanced Research Focus : Structural characterization and data interpretation.
Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for confirming regiochemistry. Key signals include:
    • Benzimidazole protons : Aromatic protons at δ 7.2–7.8 ppm (multiplet) and the N-methyl singlet at δ 3.7–4.0 ppm .
    • Tetrahydro-2H-pyran : Axial/equatorial proton splitting (δ 1.5–2.5 ppm) and the carboxamide carbonyl at ~δ 170 ppm in 13^13C NMR .
  • Mass spectrometry : High-resolution MS (HRMS-ESI) confirms the molecular ion ([M+H]+^+) and rules out regioisomeric impurities .
  • X-ray crystallography : Single-crystal analysis resolves absolute configuration ambiguities, particularly for chiral centers in the tetrahydro-2H-pyran ring .

What strategies are effective for analyzing structure-activity relationships (SAR) when biological activity data for this compound contradicts literature analogs?

Advanced Research Focus : SAR and data contradiction analysis.
Methodological Answer :
Contradictions often arise from differences in substituent electronic effects or steric bulk. Approaches include:

  • Comparative molecular field analysis (CoMFA) : Quantifies how benzimidazole methylation or phenyl group orientation affects target binding. For example, methylation at the 1-position of benzimidazole may enhance lipophilicity but reduce solubility, altering bioavailability .
  • Docking studies : Use crystal structures of related targets (e.g., kinases or GPCRs) to model interactions. The tetrahydro-2H-pyran’s chair conformation may sterically hinder binding compared to flexible analogs .
  • Meta-analysis : Cross-reference bioassay data with structurally similar compounds (e.g., tetrahydro-pyran derivatives in and ). Contradictory IC50_{50} values may reflect assay variability (e.g., cell line differences) rather than true SAR trends .

How can researchers design derivatives to improve metabolic stability without compromising target affinity?

Advanced Research Focus : Derivative design and pharmacokinetic optimization.
Methodological Answer :

  • Bioisosteric replacement : Replace the tetrahydro-2H-pyran oxygen with a sulfur atom (e.g., thiopyran) to reduce oxidative metabolism. This modification can enhance metabolic stability in liver microsome assays .
  • Substituent engineering : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to slow CYP450-mediated degradation. shows fluorinated analogs exhibit longer half-lives in vitro .
  • Prodrug strategies : Mask the carboxamide as an ester or amide prodrug to improve oral bioavailability. Hydrolysis studies in simulated gastric fluid (pH 1.2–6.8) guide selection of labile protecting groups .

What experimental controls are critical when evaluating this compound’s enzyme inhibition potential to avoid false positives?

Basic Research Focus : Experimental design for bioassays.
Methodological Answer :

  • Negative controls : Include a "no compound" control and a structurally inert analog (e.g., benzimidazole without the tetrahydro-pyran moiety) to rule out nonspecific binding .
  • Solvent controls : DMSO concentrations should be ≤0.1% to prevent solvent-induced enzyme denaturation .
  • Counter-screening : Test against off-target enzymes (e.g., cytochrome P450 isoforms) to assess selectivity. For example, highlights benzoxazole-thiazole hybrids with promiscuous binding, necessitating counter-screens .
  • Data normalization : Use Z’-factor calculations to validate assay robustness (Z’ > 0.5 indicates high reliability) .

How can researchers address low solubility in aqueous buffers during in vitro testing?

Basic Research Focus : Physicochemical optimization.
Methodological Answer :

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to maintain solubility without cytotoxicity .
  • pH adjustment : The carboxamide’s pKa (~3.5) allows for solubility enhancement in mildly acidic buffers (pH 4.5–5.5) .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size: 100–200 nm) to improve dispersibility. Dynamic light scattering (DLS) monitors aggregation .

What computational tools are recommended for predicting off-target interactions, and how can these predictions be validated experimentally?

Advanced Research Focus : Computational modeling and validation.
Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger’s Glide to screen against the PDB database. Focus on conserved binding pockets (e.g., ATP-binding sites in kinases) .
  • Machine learning : Train models on ChEMBL data to predict off-target GPCR interactions. Validate predictions with radioligand displacement assays (e.g., 3^3H-labeled antagonists) .
  • Thermal shift assays : Measure protein thermal stability (ΔTm) upon compound binding to confirm computational hits. A ΔTm > 2°C indicates significant interaction .

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